molecular formula C28H34N4O6 B12321400 beta-Casomorphin (1-4) (bovine)

beta-Casomorphin (1-4) (bovine)

Cat. No.: B12321400
M. Wt: 522.6 g/mol
InChI Key: DCGNJQAPLOBXDM-UHFFFAOYSA-N
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Description

Beta-Casomorphin (1-4) (bovine) is an opioid peptide derived from the digestion of the milk protein casein. It is a fragment of beta-casein, a major protein found in bovine milk. This peptide consists of four amino acids: tyrosine, proline, phenylalanine, and proline. Beta-Casomorphin (1-4) is known for its opioid-like activity, which means it can bind to opioid receptors in the body and produce effects similar to those of morphine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Casomorphin (1-4) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed from the amino group.

    Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of beta-Casomorphin (1-4) typically involves enzymatic hydrolysis of beta-casein. This process uses specific proteolytic enzymes, such as trypsin or chymotrypsin, to cleave beta-casein at specific sites, releasing beta-Casomorphin (1-4) along with other peptides. The hydrolysate is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide .

Chemical Reactions Analysis

Types of Reactions

Beta-Casomorphin (1-4) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield various peptide analogs with altered biological activity .

Scientific Research Applications

Beta-Casomorphin (1-4) has a wide range of scientific research applications, including:

Mechanism of Action

Beta-Casomorphin (1-4) exerts its effects by binding to opioid receptors in the body, including the mu, delta, and kappa receptors. This binding mimics the action of endogenous opioids, leading to various physiological effects such as analgesia, sedation, and modulation of gut motility. The peptide’s interaction with these receptors can also influence the release of neurotransmitters and hormones, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-Casomorphin (1-4) is unique due to its specific amino acid sequence and its ability to bind to multiple opioid receptors. This peptide’s relatively short length allows it to be easily synthesized and studied, making it a valuable tool in research. Its distinct combination of amino acids also contributes to its specific biological activities, setting it apart from other casomorphins .

Properties

IUPAC Name

1-[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O6/c29-21(16-19-10-12-20(33)13-11-19)26(35)31-14-4-8-23(31)25(34)30-22(17-18-6-2-1-3-7-18)27(36)32-15-5-9-24(32)28(37)38/h1-3,6-7,10-13,21-24,33H,4-5,8-9,14-17,29H2,(H,30,34)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGNJQAPLOBXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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